2-スクシニル安息香酸

説明

Synthesis Analysis

The synthesis of 2-succinylbenzoate involves enzymatic reactions, notably catalyzed by o-succinylbenzoate synthase (OSBS). OSBS from Escherichia coli, for instance, catalyzes an exergonic dehydration reaction in the menaquinone biosynthetic pathway, converting 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to o-succinylbenzoate. This process involves a key Mg2+ complex and is highly specific to the enzyme's active site configuration (Klenchin et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-succinylbenzoate and its complexes has been elucidated through X-ray crystallography, revealing a two-domain fold similar across the enolase superfamily. The active site, where Mg2+ and OSB bind, highlights the enzyme's specificity and the interactions crucial for catalysis. This structural insight underpins the understanding of enzymatic mechanisms at play and the specificity towards substrates and cofactors involved in 2-succinylbenzoate synthesis (Thompson et al., 2000).

Chemical Reactions and Properties

2-Succinylbenzoate is involved in a variety of chemical reactions, primarily as an intermediate in biosynthetic pathways. The compound participates in dehydration reactions, conversion to coenzyme A esters, and further transformation into significant biological molecules like menaquinone. The enzyme OSBS plays a pivotal role in these processes, with its activity being highly specific to the substrates and the reaction conditions (Heide et al., 1982).

Physical Properties Analysis

While specific studies detailing the physical properties of 2-succinylbenzoate were not identified in the provided literature, it can be inferred from related compounds and enzymatic studies that its solubility, stability, and reactivity are significant for its role in biological pathways. These properties would be influenced by the compound's molecular structure, particularly the carboxylate groups and the benzene ring, which are key functional groups involved in its biochemical transformations.

Chemical Properties Analysis

2-Succinylbenzoate's chemical properties, particularly its reactivity as a substrate for enzymatic reactions, underscore its biological significance. Its role in menaquinone biosynthesis involves conversions that highlight its chemical versatility, including esterification and interactions with coenzymes. The specificity of these reactions, as shown by the enzyme's broad specificity for substrates and cofactors, indicates a complex chemical behavior tailored to its biological functions (Sieweke & Leistner, 1991).

科学的研究の応用

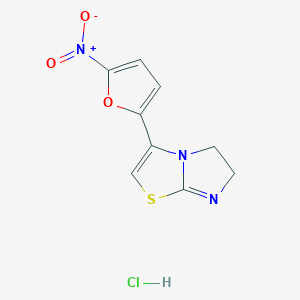

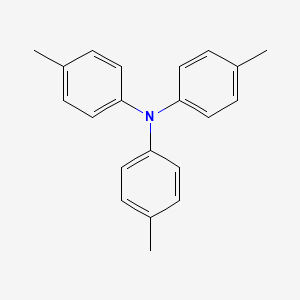

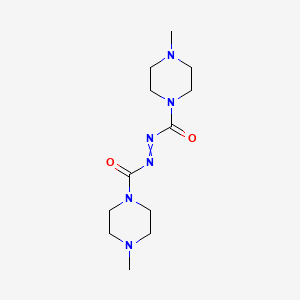

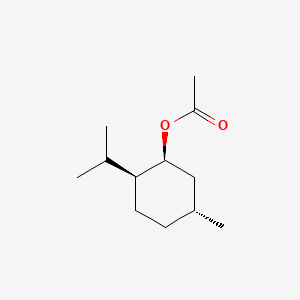

1. ポリケチドシンターゼタイプIIIホモログにおける役割 2-スクシニル安息香酸は、海洋光合成生物におけるポリケチドシンターゼタイプIIIホモログ、特にカルコンシンターゼ(CHS)およびスチルベンシンターゼ(STS)の合成において役割を果たすことが判明しています {svg_1}. これらの酵素は、がん化学予防、抗炎症、抗酸化、抗血管新生、抗ウイルス、および抗糖尿病などのヒトの健康に役立つ生物学的特性を持つ化合物を生成することが知られています {svg_2}.

2. アントラキノン合成における役割 Galium mollugoなどの植物細胞培養に関する研究では、2-スクシニル安息香酸がアントラキノンの生合成において役割を果たすことが実証されています. これは、植物の二次代謝の理解に貢献しています.

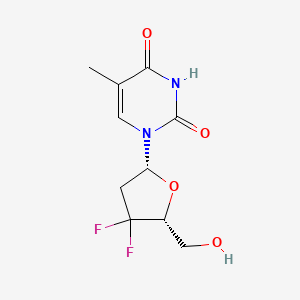

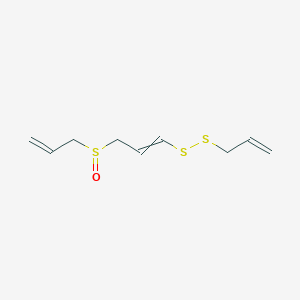

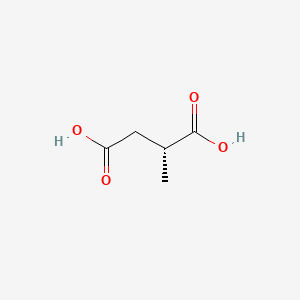

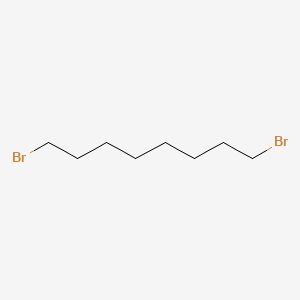

3. 2-スクシニル安息香酸-CoAリガーゼの合成における役割 ほとんどの配列は実際には「2-スクシニル安息香酸-CoAリガーゼ」、「アセチルコエンザイムAシンターゼ」、または「AMP結合酵素」として注釈付けられていました {svg_3}. これは、2-スクシニル安息香酸がこれらの酵素の合成において重要な役割を果たしていることを示しています {svg_4}.

4. アセチルコエンザイムAシンターゼの合成における役割 上記のように、2-スクシニル安息香酸はアセチルコエンザイムAシンターゼの合成に関与しています {svg_5}. この酵素は、タンパク質、炭水化物、および脂質代謝における多くの生化学反応において重要な役割を果たしています {svg_6}.

5. AMP結合酵素の合成における役割 2-スクシニル安息香酸は、AMP結合酵素の合成にも関与しています {svg_7}. この酵素は、細胞構造の維持、ホルモンシグナル伝達、細胞分裂など、さまざまな細胞プロセスに関与しています {svg_8}.

6. 生体活性化合物の合成における役割 2-スクシニル安息香酸は、生体活性化合物の合成に関与しています。 これらの化合物は、がん、炎症、酸化ストレス、血管新生、ウイルス感染、糖尿病などのさまざまなヒトの健康状態の治療に潜在的な用途があります {svg_9}.

作用機序

Target of Action

The primary targets of 2-Succinylbenzoate are enzymes involved in the biosynthesis of menaquinone, also known as Vitamin K2 . These include:

These enzymes play a crucial role in the conversion of chorismate to 1-4-dihydroxy-2-naphthone (DHNA), a key step in the menaquinone biosynthetic pathway .

Mode of Action

2-Succinylbenzoate interacts with its target enzymes to facilitate the biosynthesis of menaquinone . Specifically, O-succinylbenzoate synthase catalyzes the dehydration of 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) to form 2-Succinylbenzoate .

Biochemical Pathways

2-Succinylbenzoate is involved in the menaquinone biosynthetic pathway . This pathway is used by bacteria to synthesize menaquinone, also known as Vitamin K2 . The conversion of chorismate to DHNA is a central part of this pathway .

将来の方向性

: Wang, X., Hu, H., Wu, Z., Fan, H., Wang, G., Chai, T., & Wang, H. (2021). Tissue-specific transcriptome analyses reveal candidate genes for stilbene, flavonoid, and anthraquinone biosynthesis in the medicinal plant Polygonum cuspidatum. BMC Genomics, 22(1), 353. Read more : ChemSpider: o-Succinylbenzoate : Molecular Modeling and Docking Studies of O-Succinylbenzoate Synthase

特性

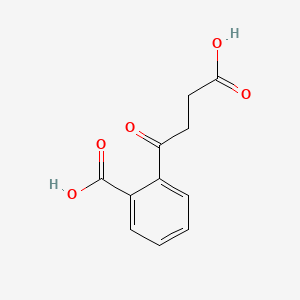

IUPAC Name |

2-(3-carboxypropanoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVWQNVQRXFZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181839 | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27415-09-4 | |

| Record name | 2-Carboxy-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Succinylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylbenzoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Succinylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-SUCCINYLBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX4Y7I0FTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3R,9S,10S,11R)-3,11-Bis(hydroxymethyl)-4,7,12,14-tetraoxadispiro[4.2.48.25]tetradecane-1,2,9,10-tetrol](/img/structure/B1199875.png)